4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone
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Overview
Description
4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reduction of a nitro precursor followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include catalytic hydrogenation, cyclization reactions, and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, isoquinolinone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, these compounds may be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action for 4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a simpler structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
1-methyl-3(2H)-Isoquinolinone: A similar compound without the amino group.
Uniqueness
4-amino-5,6,7,8-tetrahydro-1-methyl-3(2H)-Isoquinolinone is unique due to the presence of the amino group and the tetrahydro structure, which may confer specific biological activities and chemical reactivity.
Properties
CAS No. |
143708-27-4 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-amino-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H14N2O/c1-6-7-4-2-3-5-8(7)9(11)10(13)12-6/h2-5,11H2,1H3,(H,12,13) |
InChI Key |
JNKKPSMOJOTOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=O)N1)N |
Origin of Product |
United States |
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